(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
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Overview
Description
(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom and an amine group linked to a pentafluoroethyloxy-ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine typically involves multiple steps:
Bromination of Benzyl Compounds: The initial step involves the bromination of benzyl compounds, such as benzyl bromide, under conditions suitable for free radical halogenation.
Formation of Pentafluoroethyloxy-ethyl Intermediate: The next step involves the preparation of the pentafluoroethyloxy-ethyl intermediate, which can be synthesized through various organic reactions involving pentafluoroethanol and ethylene oxide.
Coupling Reaction: The final step involves coupling the brominated benzyl compound with the pentafluoroethyloxy-ethyl intermediate in the presence of a base to form the desired amine compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Solvent extraction and recrystallization techniques are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include benzyl alcohol or hydrocarbon derivatives.
Scientific Research Applications
(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine involves its interaction with molecular targets through its functional groups. The bromine atom and amine group can participate in various biochemical interactions, including binding to enzymes or receptors, leading to modulation of biological pathways . The pentafluoroethyloxy-ethyl chain imparts lipophilicity, enhancing its ability to interact with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure but lacks the pentafluoroethyloxy-ethyl chain.
3-Bromobenzyl Bromide: Similar structure but lacks the amine group and pentafluoroethyloxy-ethyl chain.
3-Bromobenzylamine: Similar structure but lacks the pentafluoroethyloxy-ethyl chain.
Uniqueness
(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is unique due to the presence of both the brominated benzyl group and the pentafluoroethyloxy-ethyl chain, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H11BrF5NO |
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Molecular Weight |
348.11 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11BrF5NO/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2 |
InChI Key |
JQJNOVJOCCLMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCOC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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